molecular formula C5H4F2O2 B13627973 Methyl 4,4-difluorobut-2-ynoate

Methyl 4,4-difluorobut-2-ynoate

Cat. No.: B13627973
M. Wt: 134.08 g/mol
InChI Key: MXDKOAUTPKNDQZ-UHFFFAOYSA-N
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Description

Methyl 4,4-difluorobut-2-ynoate is a fluorinated alkyne ester with the molecular formula C₅H₄F₂O₂ (exact mass: 146.018 g/mol). Its structure features a terminal alkyne group, a difluorinated carbon at position 4, and a methyl ester moiety. This compound is widely utilized in organic synthesis, particularly in metal-free cascade reactions for constructing heterocycles like quinolines and indoloquinolines . Its reactivity stems from the electron-withdrawing difluoro group, which enhances electrophilicity at the triple bond, enabling Michael additions and cyclizations with amines or nitriles .

Synthetic routes to this compound often involve fluorination of ketone precursors (e.g., methyl 4-oxobut-2-ynoate) using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, yielding difluorinated products in moderate-to-high yields (e.g., 62–76% for substituted derivatives) .

Properties

Molecular Formula

C5H4F2O2

Molecular Weight

134.08 g/mol

IUPAC Name

methyl 4,4-difluorobut-2-ynoate

InChI

InChI=1S/C5H4F2O2/c1-9-5(8)3-2-4(6)7/h4H,1H3

InChI Key

MXDKOAUTPKNDQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC(F)F

Origin of Product

United States

Preparation Methods

Base-Mediated Fluorination and Alkyne Formation

A common approach involves preparing ethyl or methyl 4,4-difluoro-substituted crotonate derivatives followed by alkyne formation through elimination or dehydrohalogenation steps. This method often uses strong bases such as lithium hexamethyldisilazide (LiHMDS), sodium hydride (NaH), lithium diisopropylamide (LDA), potassium tert-butoxide (KOtBu), or sodium ethoxide (NaOEt) to promote the formation of the alkyne moiety from suitable halo or hydroxy precursors.

Stepwise Synthesis from Ethyl 4,4-difluoro-3-oxo-butanoate

A detailed synthetic sequence reported involves:

  • Step A: Synthesis of ethyl 4,4-difluoro-3-oxo-butanoate as a precursor.
  • Step B: Reduction of the keto group to form ethyl 4-bromo-4,4-difluoro-3-hydroxy-butanoate using sodium borohydride in toluene at low temperatures.
  • Step C: Conversion of the hydroxy intermediate to ethyl (E)-4-bromo-4,4-difluoro-but-2-enoate.
  • Step D: Base-promoted elimination to yield ethyl (E)-4,4-difluoro-but-2-enoate.
  • Step E: Transesterification or esterification to obtain this compound.

The reaction conditions are carefully controlled, with temperatures ranging from 0°C to 30°C and solvents such as tetrahydrofuran (THF), toluene, and dichloromethane (DCM) employed. Triethylamine is commonly used as a base, added stepwise during reactions involving methane sulfonyl chloride to facilitate substitution and elimination steps.

Purification Techniques

The crude product is typically purified by:

  • Chromatography on silica gel using petroleum ether/ethyl acetate or dichloromethane mixtures as eluents.
  • Distillation under reduced pressure, often using short path distillation equipment at pressures around 6 mbar and temperatures near 75°C to achieve high purity and yield.

Yield and Reaction Efficiency

Yields for the key steps vary depending on reaction conditions but generally range from 40% to 90%, with optimized protocols achieving 60% to 80% yields consistently. The process allows for isolation of intermediates or direct use of crude materials in subsequent steps, enhancing overall efficiency.

Summary Table of Preparation Parameters

Step Starting Material / Intermediate Reagents / Conditions Solvent(s) Temperature Range Base(s) Used Yield Range (%) Purification Method
A Ethyl 4,4-difluoro-3-oxo-butanoate Sodium borohydride reduction Toluene 0°C to RT - - Filtration, extraction
B Ethyl 4-bromo-4,4-difluoro-3-hydroxy-butanoate Bromination, mesylation with methane sulfonyl chloride DCM, toluene 0°C to 30°C Triethylamine 40-90 Chromatography or distillation
C Ethyl (E)-4-bromo-4,4-difluoro-but-2-enoate Base-promoted elimination THF 0°C to RT NaOH (4N), LiHMDS etc. 60-80 Extraction, distillation
D Ethyl (E)-4,4-difluoro-but-2-enoate Esterification / transesterification Various Ambient - - Distillation under reduced pressure
E This compound Final purification - - - - Column chromatography, distillation

Chemical Reactions Analysis

Types of Reactions: Methyl 4,4-difluorobut-2-ynoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Addition Reactions: The triple bond in the but-2-ynoate structure can participate in addition reactions with various reagents.

    Cyclization Reactions: The compound can undergo cyclization reactions to form cyclic structures, such as quinolines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions.

    Addition Reactions: Reagents like hydrogen halides or halogens can be used under controlled conditions.

    Cyclization Reactions: Catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can promote cyclization reactions.

Major Products Formed:

    Substitution Reactions: Products with substituted functional groups replacing the fluorine atoms.

    Addition Reactions: Products with added functional groups across the triple bond.

    Cyclization Reactions: Cyclic compounds such as quinolines.

Scientific Research Applications

Methyl 4,4-difluorobut-2-ynoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4,4-difluorobut-2-ynoate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to participate in specific chemical reactions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Ethyl Esters: Ethyl 4,4-Difluorobut-2-ynoate vs. Ethyl (2E)-4,4-Difluorobut-2-enoate

Property Methyl 4,4-Difluorobut-2-ynoate Ethyl 4,4-Difluorobut-2-ynoate Ethyl (2E)-4,4-Difluorobut-2-enoate
Molecular Formula C₅H₄F₂O₂ C₆H₆F₂O₂ C₆H₈F₂O₂
Molecular Weight 146.02 g/mol 148.11 g/mol 150.13 g/mol
Boiling Point Not reported Not reported Not reported
Reactivity Alkyne (sp-hybridized carbon) Alkyne Alkene (sp²-hybridized carbon)
Key Applications Quinoline synthesis Intermediate in fluorinated analogs Potential GABA analog precursor

Key Differences :

  • The alkyne group in methyl/ethyl ynoates enables cycloadditions and nucleophilic attacks, whereas the alkene in ethyl enoates (e.g., compound 82d ) participates in conjugate additions.
  • Ethyl esters generally exhibit higher lipophilicity (logP: 0.818 for ethyl ynoate vs. methyl analogs), influencing solubility in organic media.

Substituted Phenyl Derivatives

Derivatives with aromatic substituents demonstrate modified electronic and steric properties:

Compound Substituent Yield (%) Key Reactivity Observations Reference
Methyl 4-(4-chlorophenyl)-4,4-difluorobut-2-ynoate (81c) 4-ClPh 62 Enhanced electrophilicity for cyclization
Methyl 4-(2-bromophenyl)-4,4-difluorobut-2-ynoate (81d) 2-BrPh 76 Steric hindrance slows cyclization kinetics
Methyl 4-(3-bromophenyl)-4,4-difluorobut-2-ynoate 3-BrPh Not reported Used in indoloquinoline synthesis

Key Insights :

  • Electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring increase the electrophilicity of the alkyne, accelerating cyclization .

Sodium 4,4-Difluorobut-2-ynoate

Property This compound Sodium 4,4-Difluorobut-2-ynoate
Form Ester (neutral) Carboxylate salt (ionic)
Solubility Organic solvents Higher water solubility
Applications Organic synthesis Building block for bioactive molecules

Key Differences :

  • The sodium salt form enhances solubility in polar solvents, making it suitable for aqueous-phase reactions or medicinal chemistry applications .

Non-Fluorinated Analogs

Non-fluorinated esters (e.g., methyl but-2-ynoate) lack the electron-withdrawing difluoro group, resulting in:

  • Lower electrophilicity : Reduced reactivity in Michael additions.
  • Higher basicity: The alkyne proton is more acidic in non-fluorinated analogs.

Q & A

Q. What are the primary synthetic routes for preparing methyl 4,4-difluorobut-2-ynoate, and what experimental conditions are critical for high yield?

this compound is synthesized via fluorination of propargylic ketones using diethylaminosulfur trifluoride (DAST). Key conditions include maintaining a reaction temperature of 60°C, using ethanol as a solvent, and employing silica gel chromatography for purification. Excess DAST (6 equivalents) ensures complete fluorination, while controlled hydrolysis prevents byproduct formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

  • NMR spectroscopy : Confirm fluorine substitution patterns via 19F^{19}\text{F}-NMR and ester functionality via 1H^{1}\text{H}-NMR.
  • Mass spectrometry (MS) : Verify molecular weight (148.107 g/mol) using high-resolution MS.
  • Chromatography : Monitor purity via HPLC or TLC with UV detection. Comparative analysis with ethyl analogs (e.g., ethyl 4,4-difluorobut-2-ynoate) aids in distinguishing spectral features .

Q. What safety protocols are essential when handling this compound in the laboratory?

Safety measures include:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H313/H319).
  • Ventilation : Use fume hoods to prevent inhalation (H333).
  • Storage : Store at room temperature in airtight containers, away from moisture and oxidizers. Avoid methanol solutions unless specified .

Advanced Research Questions

Q. How does this compound participate in cyclization reactions to form fluorinated heterocycles, and what mechanistic insights exist?

The compound undergoes DBU-promoted cascade Michael addition/cyclization with 2-aminobenzonitriles to yield 2-difluoromethylated quinolines. The reaction proceeds via nucleophilic attack at the triple bond, followed by cyclization and aromatization. Fluorine atoms stabilize intermediates through electron-withdrawing effects, enhancing reaction efficiency. Kinetic studies suggest rate-limiting cyclization steps .

Q. What strategies resolve contradictions in fluorination efficiency when varying substituents on propargylic precursors?

Contradictions arise from steric hindrance or electronic effects. For example, aryl-substituted precursors (e.g., 3-bromophenyl) require longer reaction times (7 hours vs. 4 hours for simpler substrates). Adjust DAST equivalents (4–6 equiv.) and monitor via 19F^{19}\text{F}-NMR to optimize fluorination. Computational modeling (DFT) can predict substituent effects on transition states .

Q. How can solubility challenges of this compound in polar solvents be mitigated for reaction compatibility?

  • Co-solvent systems : Use mixtures of ethanol (polar) and ethyl acetate (non-polar) to enhance solubility.
  • Temperature modulation : Heating to 40–50°C improves dissolution without degrading the ester.
  • Derivatization : Convert to ionic liquids (e.g., ammonium salts) for aqueous-phase reactions. Solubility data for analogs (e.g., ethyl 2-amino-4,4-difluorobutanoate) provide benchmarks .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions and transition states in cyclization reactions.
  • PubChem data : Cross-reference with structurally similar esters (e.g., methyl 2-amino-4-fluorophenylacetate) to infer behavior .

Methodological Design & Data Analysis

Q. How should researchers design experiments to evaluate the stability of this compound under varying pH conditions?

  • Experimental setup : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C.
  • Monitoring : Use HPLC to track degradation products (e.g., hydrolyzed carboxylic acid) over 24–72 hours.
  • Kinetic analysis : Apply pseudo-first-order models to determine half-life. Comparative studies with ethyl esters highlight ester group stability .

Q. What statistical approaches are suitable for analyzing contradictory data in fluorination yield optimization?

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (temperature, DAST equivalents).
  • ANOVA : Identify significant factors affecting yield.
  • Error analysis : Quantify instrument variability (e.g., NMR integration errors) using triplicate measurements. Case studies from fluorinated quinoline synthesis provide validation .

Q. How can researchers validate the biological activity of derivatives synthesized from this compound?

  • In vitro assays : Test anti-inflammatory activity via COX-2 inhibition assays (IC50_{50}).
  • Structure-Activity Relationship (SAR) : Correlate fluorine positioning (e.g., 4,4-difluoro vs. monofluoro) with potency.
  • Control experiments : Compare with non-fluorinated analogs to isolate fluorine-specific effects. Protocols from gem-difluorobisarylic derivative studies are adaptable .

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